molecular formula C9H7N3 B1311863 1-Methyl-1H-indazole-5-carbonitrile CAS No. 189107-45-7

1-Methyl-1H-indazole-5-carbonitrile

Cat. No. B1311863
M. Wt: 157.17 g/mol
InChI Key: QAXKWSDDUMHXFE-UHFFFAOYSA-N
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Description

1-Methyl-1H-indazole-5-carbonitrile is a chemical compound with the CAS Number: 189107-45-7 . It has a molecular weight of 157.17 .


Molecular Structure Analysis

The IUPAC name for this compound is 1-methyl-1H-indazole-5-carbonitrile . The InChI code is 1S/C9H7N3/c1-12-9-3-2-7(5-10)4-8(9)6-11-12/h2-4,6H,1H3 .


Physical And Chemical Properties Analysis

1-Methyl-1H-indazole-5-carbonitrile is a solid at room temperature . It is white to brown in color .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Pathways : 1-Methyl-1H-indazole-5-carbonitrile is involved in various synthesis pathways. For instance, it can be generated through the flash pyrolysis of specific hydrazono-isoxazolones, leading to the formation of indazoles among other compounds (Reichen & Wentrup, 1976). This indicates its role in the synthesis of complex organic structures.
  • Antimicrobial Applications : Research has explored its derivatives, like 1H-indazole-7-carbonitrile, for their antimicrobial properties. These compounds show promise in the development of novel antimicrobial agents (Al‐Azmi & Mahmoud, 2020).

Biological and Medical Research

  • Nitric Oxide Synthase Inhibition : Certain indazole derivatives, including 1H-indazole-7-carbonitrile, have been evaluated for their ability to inhibit nitric oxide synthases, a key area in neurological and cardiovascular research (Cottyn et al., 2008).

Material Science and Industrial Applications

  • Catalysis in Polymerization : Indazole derivatives with carbonitrile groups, similar to 1-Methyl-1H-indazole-5-carbonitrile, are used in the synthesis of highly branched oligoethylenes. These derivatives serve as ligands in nickel-based catalysts for ethylene polymerization, indicating their utility in material science and industrial chemistry (Araya et al., 2020).

Environmental Applications

  • Pollutant Analysis in Water : While not directly related to 1-Methyl-1H-indazole-5-carbonitrile, research on similar compounds like 1H-benzo-1,2,3-triazole has been conducted to understand their behavior as pollutants in water. This research is crucial for environmental monitoring and pollution control strategies (Reemtsma et al., 2010).

Safety And Hazards

This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335, which indicate that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .

properties

IUPAC Name

1-methylindazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3/c1-12-9-3-2-7(5-10)4-8(9)6-11-12/h2-4,6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAXKWSDDUMHXFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C#N)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30441987
Record name 1-Methyl-1H-indazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30441987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-1H-indazole-5-carbonitrile

CAS RN

189107-45-7
Record name 1-Methyl-1H-indazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30441987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Guariento, M Chesi, F Bellina, D Copelli… - …, 2023 - Wiley Online Library
… The crude reaction product obtained from the reaction of 1-methyl-1H-indazole-5-carbonitrile (1 f) with 1-bromo-4-(trifluoromethyl)benzene (2 a) was concentrated under reduced …
K Gambouz, AE Abbouchi, S Nassiri… - European Journal of …, 2020 - Wiley Online Library
… Nevertheless, when 1-methyl-1H-indazole-5-carbonitrile was used as starting material, the arylated product 6f was isolated in a low yield (21 %). An improved yield was obtained with 1-…

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